molecular formula C5H8S B3061093 5-Methyl-2,3-dihydrothiophene CAS No. 4610-02-0

5-Methyl-2,3-dihydrothiophene

Cat. No.: B3061093
CAS No.: 4610-02-0
M. Wt: 100.18 g/mol
InChI Key: KBUVXRDFMQNIPD-UHFFFAOYSA-N
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Description

5-Methyl-2,3-dihydrothiophene is an organic compound with the molecular formula C5H8S. It is a derivative of thiophene, featuring a sulfur atom in a five-membered ring, with a methyl group attached to the fifth carbon atom. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Reduction of 5-Methylthiophene: One common synthetic route involves the reduction of 5-methylthiophene using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under high pressure and temperature to achieve the desired reduction.

  • Hydrogenation of this compound: Another method involves the direct hydrogenation of this compound using a similar palladium catalyst under similar conditions.

Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale hydrogenation processes, utilizing high-pressure reactors and continuous flow systems to ensure efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 5-methylthiophene-2-carboxylic acid.

  • Reduction: The compound can be further reduced to produce 2,3-dihydrothiophene derivatives.

  • Substitution: It can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Palladium on carbon (Pd/C) is often used as a catalyst in hydrogenation reactions.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation: 5-Methylthiophene-2-carboxylic acid

  • Reduction: 2,3-Dihydrothiophene derivatives

  • Substitution: Various substituted thiophenes depending on the reagents used

Scientific Research Applications

5-Methyl-2,3-dihydrothiophene is utilized in several scientific research areas:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-Methyl-2,3-dihydrothiophene exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In drug development, it may target specific enzymes or receptors involved in disease pathways.

Molecular Targets and Pathways Involved:

  • Antimicrobial Activity: Interaction with microbial cell membranes.

  • Drug Development: Targeting specific enzymes or receptors.

Comparison with Similar Compounds

  • 2,5-Dimethylthiophene

  • 3-Methylthiophene

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Properties

IUPAC Name

5-methyl-2,3-dihydrothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8S/c1-5-3-2-4-6-5/h3H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUVXRDFMQNIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401307233
Record name 4,5-Dihydro-2-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2,3-Dihydro-5-methylthiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4610-02-0
Record name 4,5-Dihydro-2-methylthiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4610-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-2-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401307233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydro-5-methylthiophene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033565
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2,3-dihydrothiophene
Reactant of Route 2
5-Methyl-2,3-dihydrothiophene
Reactant of Route 3
5-Methyl-2,3-dihydrothiophene
Reactant of Route 4
5-Methyl-2,3-dihydrothiophene
Reactant of Route 5
5-Methyl-2,3-dihydrothiophene
Reactant of Route 6
5-Methyl-2,3-dihydrothiophene

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